2-(3,5-Dimethoxyphenyl)ethanimidamide
Description
2-(3,5-Dimethoxyphenyl)ethanimidamide is an organic compound characterized by a phenyl ring substituted with two methoxy groups at the 3- and 5-positions, attached to an ethanimidamide moiety. The ethanimidamide group consists of a two-carbon chain terminating in an amidine functional group (–C(NH₂)NH₂). Structural analogs and related compounds, however, provide insights into plausible characteristics and applications .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C10H14N2O2/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H3,11,12) |
InChI Key |
NHDXTWWHZWADGQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CC(=N)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=N)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Triazole Derivatives
Key Compounds :
- 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid
- 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid
Comparison :
- Core Structure : The triazole derivatives feature a 1,2,4-triazole ring instead of the ethanimidamide group. The dimethoxyphenyl substituents vary in substitution patterns (2,4- or 3,4- vs. 3,5- in the target compound).
- Synthesis : Synthesized via cyclocondensation and esterification, these compounds emphasize heterocyclic formation strategies, which may differ from the amidine-focused synthesis required for the target compound .
- Characterization : Confirmed via IR spectroscopy (amide C=O and NH stretches), $^1$H NMR (methoxy protons at δ 3.8–4.0 ppm), and thin-layer chromatography (TLC) for purity . Similar techniques would apply to the target compound.
- Toxicity : Predicted using GUSAR software, showing low acute toxicity (LD₅₀ > 2000 mg/kg). Ethanimidamide’s toxicity profile remains unstudied but could differ due to the amidine group’s basicity .
Table 1: Structural and Methodological Comparison
Ranitidine-Related Compounds
Key Compounds :
- Ranitidine nitroacetamide
- Ranitidine diamine hemifumarate
- Ranitidine amino alcohol hemifumarate
Comparison :
- Core Structure: These compounds feature furan rings, sulphanyl linkages, and dimethylamino groups, differing significantly from the ethanimidamide backbone. However, shared motifs like methoxy and dimethylamino groups highlight the role of electron-donating substituents in bioactivity .
- Applications : Ranitidine derivatives are pharmaceutical intermediates or impurities. The target compound’s amidine group may similarly act as a precursor for drug synthesis (e.g., histamine H₂ antagonists) .
- Regulatory Standards : Pharmacopeial specifications for ranitidine impurities emphasize purity thresholds and analytical methods (e.g., HPLC), which could inform quality control for the target compound .
Methoxy-Substituted Pesticides
Key Compounds :
- Triflusulfuron methyl ester
- Metsulfuron methyl ester
Comparison :
- Core Structure : These herbicides contain triazine or pyrimidine rings with sulfonylurea bridges, contrasting with the ethanimidamide’s simpler structure. Methoxy groups in pesticides enhance herbicidal activity by influencing binding to acetolactate synthase .
- Functional Groups : The target compound lacks sulfonyl or urea groups but shares methoxy substituents, suggesting divergent mechanisms of action.
- Applications: Pesticides vs. The amidine group in the target compound may confer antimicrobial or enzyme-inhibitory properties .
Table 2: Functional Group and Application Comparison
| Compound Type | Key Functional Groups | Applications |
|---|---|---|
| This compound | Ethanimidamide, methoxy | Hypothetical pharmaceuticals |
| Triazole derivatives | Triazole, thioacetic acid | Toxicity-studied candidates |
| Ranitidine impurities | Furan, sulphanyl, dimethylamino | Pharmaceutical intermediates |
| Sulfonylurea pesticides | Triazine, sulfonylurea | Herbicides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
